(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide
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Overview
Description
(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide is an organic compound characterized by its complex structure, which includes a cyano group, a hydroxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to introduce the cyano and hydroxy groups, forming the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Similar in structure but lacks the cyano and hydroxy groups.
4-Methoxyphenethylamine: Contains a phenyl group but differs in functional groups and overall structure.
Uniqueness
(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano and hydroxy groups, along with the chlorophenyl moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11+ |
InChI Key |
LPTUTTULCBOUPL-RVDMUPIBSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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